![molecular formula C11H11ClN2O3S B2550083 Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260621-91-7](/img/structure/B2550083.png)
Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of α-oxo-S-methyl-S-propargyl ketenes, mediated by Et3N .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . The specific structure of “Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate” would include this thiophene ring along with additional functional groups.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, chloromethylation and chloroethylation can occur readily at the 2,5-positions of the thiophene ring . Reduction of the chloromethyl product gives 2-methylthiophene .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate” would depend on its specific structure.Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, including the compound , have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Material Science Applications
In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes . They are also used as inhibitors of corrosion of metals .
Radical Pathway Reactions
The compound can be involved in reactions that proceed through a radical pathway . For example, an iminyl radical can initially generate by a single-electron-transfer (SET) process .
Future Directions
properties
IUPAC Name |
methyl 6-(chloromethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-17-10(15)8-6(5-12)13-11(16)14-9(8)7-3-2-4-18-7/h2-4,9H,5H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIIMZMBSOLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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